molecular formula C14H24NO3P B14437019 Dipropyl [(methylamino)(phenyl)methyl]phosphonate CAS No. 76473-76-2

Dipropyl [(methylamino)(phenyl)methyl]phosphonate

Cat. No.: B14437019
CAS No.: 76473-76-2
M. Wt: 285.32 g/mol
InChI Key: RFZOPSUJYUGOCC-UHFFFAOYSA-N
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Description

Dipropyl [(methylamino)(phenyl)methyl]phosphonate is an organophosphorus compound with a molecular formula of C12H20NO3P This compound is characterized by the presence of a phosphonate group attached to a phenyl ring and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl [(methylamino)(phenyl)methyl]phosphonate typically involves the reaction of dipropyl phosphite with a suitable methylamino phenyl derivative under controlled conditions. One common method includes the use of a palladium catalyst to facilitate the cross-coupling reaction between the phosphite and the phenyl derivative . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum productivity.

Chemical Reactions Analysis

Types of Reactions

Dipropyl [(methylamino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Dipropyl [(methylamino)(phenyl)methyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which dipropyl [(methylamino)(phenyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate group, preventing the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl [(methylamino)(phenyl)methyl]phosphonate is unique due to the presence of both a phenyl ring and a methylamino group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other phosphonate derivatives.

Properties

CAS No.

76473-76-2

Molecular Formula

C14H24NO3P

Molecular Weight

285.32 g/mol

IUPAC Name

1-dipropoxyphosphoryl-N-methyl-1-phenylmethanamine

InChI

InChI=1S/C14H24NO3P/c1-4-11-17-19(16,18-12-5-2)14(15-3)13-9-7-6-8-10-13/h6-10,14-15H,4-5,11-12H2,1-3H3

InChI Key

RFZOPSUJYUGOCC-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C(C1=CC=CC=C1)NC)OCCC

Origin of Product

United States

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